8Br-HA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

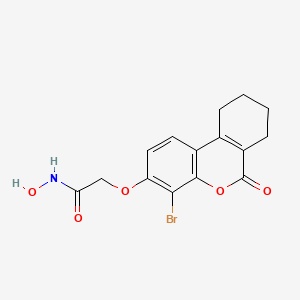

C15H14BrNO5 |

|---|---|

Molekulargewicht |

368.18 g/mol |

IUPAC-Name |

2-[(4-bromo-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-hydroxyacetamide |

InChI |

InChI=1S/C15H14BrNO5/c16-13-11(21-7-12(18)17-20)6-5-9-8-3-1-2-4-10(8)15(19)22-14(9)13/h5-6,20H,1-4,7H2,(H,17,18) |

InChI-Schlüssel |

JXEJSQNJFCBFCR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C3=C(C(=C(C=C3)OCC(=O)NO)Br)OC2=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of 8Br-HA: A Technical Guide to a Novel Class of TLR7 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of 8-bromo-adenine derivatives, a promising class of Toll-like receptor 7 (TLR7) agonists. For the purpose of this guide, we will refer to a representative member of this class as 8Br-HA (8-Bromo-Hydroxylated Adenine derivative). While "this compound" is a designation for a prototypical molecule within this class, the data and methodologies presented are a synthesis of findings from various potent 8-substituted adenine and 8-oxoadenine derivatives that have been explored for their immunomodulatory properties.

Introduction to 8-Substituted Adenine Derivatives as TLR7 Agonists

Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) from viruses. Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting a robust antiviral and antitumor immune response. Small molecule agonists of TLR7 have emerged as promising therapeutics in oncology and infectious diseases.

The 8-substituted adenine and 8-oxoadenine scaffold has been a fertile ground for the discovery of potent and selective TLR7 agonists. The introduction of a bromine atom at the 8-position of the adenine ring serves as a key synthetic handle for further diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound and Related Analogs

The synthesis of 8-substituted adenine derivatives typically commences with the bromination of a suitable adenine precursor. The resulting 8-bromoadenine is a versatile intermediate for the introduction of various substituents at the 8-position via nucleophilic substitution reactions. Further modifications, such as alkylation at the N9 position, are often employed to enhance the compound's interaction with the TLR7 binding pocket.

Representative Synthetic Protocol

The following protocol outlines a general method for the synthesis of 9-benzyl-8-substituted-aminoadenine derivatives, using 8-bromoadenine as a key intermediate.[1]

Step 1: Synthesis of 9-benzyl-8-bromoadenine

-

To a solution of 8-bromoadenine in a suitable solvent (e.g., DMF), a base (e.g., K2CO3) is added.

-

Benzyl bromide is then added, and the reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The product, 9-benzyl-8-bromoadenine, is isolated and purified by standard techniques such as crystallization or column chromatography.

Step 2: Amination at the 8-position

-

A mixture of 9-benzyl-8-bromoadenine and the desired amine is heated in a suitable solvent (e.g., n-butanol or sealed tube) at high temperature.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography.

This versatile synthetic route allows for the generation of a library of 8-substituted adenine derivatives for SAR studies.

Biological Activity and Quantitative Data

8-substituted adenine and 8-oxoadenine derivatives have demonstrated potent agonistic activity at TLR7, leading to the induction of key immunomodulatory cytokines. The tables below summarize representative quantitative data for this class of compounds.

Table 1: In Vitro TLR7 and TLR8 Agonistic Activity of Representative 8-Oxoadenine Derivatives

| Compound | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference |

| Oxoadenine 1a | 1.1 ± 0.3 | >100 | [2] |

| Oxoadenine 1b | 0.8 ± 0.2 | >100 | [2] |

| Oxoadenine 2b | 0.6 ± 0.1 | 59 ± 15 | [3] |

| Oxoadenine 6a | 1.5 ± 0.4 | 12.5 ± 3.5 | [3] |

| R848 (Resiquimod) | 0.4 ± 0.1 | 1.5 ± 0.3 | [2] |

| SM360320 | 0.3 ± 0.1 | >100 | [2] |

EC50 values were determined using a HEK293 reporter gene assay measuring NF-κB activation.[2][3]

Table 2: Cytokine Induction by Representative 8-Oxoadenine Derivatives in Human PBMCs

| Compound | IFN-α Peak Level (pg/mL) at 10 µM | IFN-α MEC (µM) | TNF-α Peak Level (pg/mL) at 10 µM | TNF-α MEC (µM) | Reference |

| Oxoadenine 1a | 1500 | 1 | 500 | 1 | [2] |

| Oxoadenine 1b | 2000 | 0.1 | 800 | 0.1 | [2] |

| R848 (Resiquimod) | 3000 | 0.01 | 2500 | 0.01 | [2] |

MEC (Minimum Effective Concentration) is the lowest dose tested that induced cytokine production.[2]

Experimental Protocols

TLR7 Activity Assessment using HEK-Blue™ hTLR7 Cells

This protocol describes a common method for evaluating the TLR7 agonist activity of a compound using a commercially available reporter cell line.[4][5][6][7]

Materials:

-

HEK-Blue™ hTLR7 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

Test compounds and positive control (e.g., R848)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Plate reader (620-655 nm)

Procedure:

-

Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.

-

Compound Preparation: Prepare serial dilutions of the test compounds and positive control in cell culture medium.

-

Assay Setup: Add 20 µL of the diluted compounds to the wells of a 96-well plate.

-

Cell Seeding: Add 180 µL of the cell suspension to each well.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Measure the optical density (OD) at 620-655 nm using a plate reader. The color change in the HEK-Blue™ Detection medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation downstream of TLR7.

-

Data Analysis: Calculate the EC50 values for each compound by plotting the OD values against the compound concentrations and fitting the data to a sigmoidal dose-response curve.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a general procedure for measuring cytokine production from human PBMCs upon stimulation with a TLR7 agonist.[8][9][10]

Materials:

-

Ficoll-Paque™ PLUS

-

Human whole blood from healthy donors

-

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Test compounds and positive control (e.g., R848)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Human IFN-α and TNF-α ELISA kits

-

ELISA plate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them into a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL per well).

-

Compound Stimulation: Add various concentrations of the test compounds and positive control to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of IFN-α and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentrations against the compound concentrations to determine the dose-response relationship.

Mandatory Visualizations

TLR7 Signaling Pathway

Caption: TLR7 Signaling Pathway Activated by this compound.

Experimental Workflow for TLR7 Agonist Characterization

References

- 1. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assay in Summary_ki [bindingdb.org]

- 5. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

The Impact of 8-Bromo-7-Methoxychrysin (8Br-HA) on the Cell Cycle: A Technical Guide

Abstract

8-bromo-7-methoxychrysin (8Br-HA), a synthetic derivative of the natural bioflavonoid chrysin, has emerged as a potent anti-cancer agent with significant effects on cell cycle regulation and apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the cell cycle, based on current scientific literature. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive understanding of this compound's cellular effects.

Introduction

Chrysin, a natural flavonoid, is known for its anti-cancer properties; however, its therapeutic potential is limited by poor bioavailability. 8-bromo-7-methoxychrysin (this compound) was developed as a chrysin analog with enhanced bioactivity.[1][2] Research has demonstrated that this compound exhibits stronger anti-proliferative and pro-apoptotic effects than its parent compound in various cancer cell lines, including those of the colon, stomach, and liver.[3] A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest and apoptosis.[1][2] This guide will delve into the specifics of how this compound modulates the cell cycle, the signaling pathways it targets, and the experimental approaches used to elucidate these effects.

Quantitative Analysis of this compound's Impact on Cell Viability and Apoptosis

The efficacy of this compound in inducing apoptosis, often measured by the percentage of cells in the sub-G1 phase of the cell cycle, has been quantified in several cancer cell lines. The following tables summarize the dose-dependent effects of this compound.

Table 1: Effect of this compound on the Sub-G1 Population in Hepatocellular Carcinoma (HCC) Cells

| Cell Line | Treatment | Duration | Sub-G1 Population (%) |

| HepG2 | 10 µmol/L this compound | 48 h | 39.0 ± 2.8 |

| Bel-7402 | 10 µmol/L this compound | 48 h | 32.1 ± 2.6 |

| HepG2 | 40 µmol/L Chrysin (lead compound) | 48 h | 16.2 ± 1.6 |

| Bel-7402 | 40 µmol/L Chrysin (lead compound) | 48 h | 11.0 ± 1.3 |

| HepG2 | 10 µmol/L 5-Fluorouracil (control drug) | 48 h | 33.0 ± 2.1 |

| Bel-7402 | 10 µmol/L 5-Fluorouracil (control drug) | 48 h | 29.3 ± 2.3 |

| L-02 | 10 µmol/L this compound | 48 h | 5.4 ± 1.8 |

Data sourced from studies on hepatocellular carcinoma cells.[4][5] The sub-G1 population is indicative of apoptotic cells.

Table 2: Effect of this compound on Apoptosis in Cisplatin-Sensitive and -Resistant Ovarian Cancer Cells

| Cell Line | Treatment | Duration | Method of Detection |

| A2780 | 2.5, 5.0, 10.0 µmol/L | 48 h | Propidium Iodide Staining |

| A2780/DDP | 2.5, 5.0, 10.0 µmol/L | 48 h | Propidium Iodide Staining |

This compound induces apoptosis in both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/DDP) ovarian cancer cells in a dose-dependent manner.[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects on the cell cycle and apoptosis by modulating key signaling pathways. The two primary pathways identified are the Akt/FOXO3a and the ROS/JNK pathways.

The Akt/FOXO3a Pathway in Ovarian Cancer

In ovarian cancer cells, this compound induces apoptosis through the regulation of the Akt/FOXO3a signaling cascade.[2] Treatment with this compound leads to the activation of the transcription factor FOXO3a, which in turn increases the expression of the pro-apoptotic protein Bim.[2] The silencing of Bim has been shown to reduce the apoptotic effects of this compound.[2]

The ROS/JNK Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] This leads to a sustained activation of JNK and its downstream target c-Jun, culminating in apoptotic cell death.[4][6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 apoptotic population.

Materials:

-

Cancer cell lines (e.g., A2780, A2780/DDP, HepG2, Bel-7402)

-

6-well plates

-

8-bromo-7-methoxychrysin (this compound)

-

Chrysin (ChR)

-

Propidium Iodide (PI) staining solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 1 x 104 cells/well and culture for 24 hours.[2]

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 2.5, 5.0, and 10.0 µmol/L) and a control compound such as chrysin (e.g., 50 µmol/L) for 48 hours.[2]

-

Cell Harvesting: After incubation, harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol at 4°C for at least 12 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a PI staining solution containing RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases is determined using appropriate software.[2]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-p-FOXO3a, anti-FOXO3a, anti-Bim, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[4]

Conclusion

8-bromo-7-methoxychrysin has demonstrated significant potential as an anti-cancer agent by effectively inducing cell cycle arrest and apoptosis in various cancer models. Its mechanism of action involves the modulation of critical signaling pathways, including the Akt/FOXO3a and ROS/JNK pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic candidate. Future studies should continue to explore its efficacy in vivo and further delineate the molecular intricacies of its interaction with cellular machinery.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

An In-depth Technical Guide on the Basic Research Applications of 8-Bromo-hyaluronic Acid (8Br-HA)

While the initial premise of 8Br-HA as a potent inhibitor of the Fragile Histidine Triad (FHIT) protein with antitumor properties is noted, supporting peer-reviewed research, quantitative data, and detailed methodologies to validate these claims could not be located.

This document will, therefore, provide a comprehensive overview of the basic research applications of hyaluronic acid (HA) and its derivatives in general, as this information is widely available and provides a relevant context for the potential, albeit currently undocumented, applications of novel derivatives like this compound. The principles, experimental approaches, and signaling pathways discussed below are foundational to the study of all HA derivatives and would likely be applicable to the investigation of this compound should more information become available.

Introduction to Hyaluronic Acid and its Derivatives in Research

Hyaluronic acid (HA) is a naturally occurring, non-sulfated glycosaminoglycan and a major component of the extracellular matrix (ECM).[1][2][3] Its unique physicochemical properties, including high viscosity, biocompatibility, and biodegradability, make it a focal point in biomedical research.[4] HA is not a static structural molecule; it actively participates in various cellular processes, including cell proliferation, migration, and signaling, primarily through its interaction with cell surface receptors such as CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1][5]

Chemical modification of HA allows for the creation of a diverse range of derivatives with altered properties, such as enhanced stability, controlled degradation, and the ability to form hydrogels for drug delivery and tissue engineering.[6][7] These modifications are crucial for overcoming the rapid in vivo degradation of natural HA by hyaluronidases.[8]

General Applications of Hyaluronic Acid Derivatives in Basic Research

The primary research applications of HA derivatives, which would likely extend to novel compounds like this compound, are centered on cancer biology and regenerative medicine.

Cancer Research

The tumor microenvironment is often rich in HA, and its presence and molecular weight can significantly influence cancer progression.[9][10] High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis, while low-molecular-weight HA (LMW-HA) fragments can promote tumor growth, angiogenesis, and metastasis.[3]

Key Research Areas:

-

Targeted Drug Delivery: HA's affinity for the CD44 receptor, which is often overexpressed on cancer cells, is exploited for targeted drug delivery. HA-drug conjugates or HA-coated nanoparticles can selectively deliver cytotoxic agents to tumor cells, increasing efficacy and reducing off-target toxicity.[10][11]

-

Modulation of Cell Signaling: Researchers investigate how HA derivatives of varying molecular weights influence signaling pathways that control cell survival, proliferation, and invasion. These pathways often involve key kinases such as Akt and ERK.[12]

-

Induction of Apoptosis: Certain HA derivatives, particularly smaller fragments, have been shown to induce apoptosis in cancer cells.[6] The mechanisms underlying this pro-apoptotic activity are a significant area of investigation.

Hydrogels for 3D Cell Culture and Drug Release

HA derivatives are widely used to create hydrogels that mimic the native ECM, providing a three-dimensional environment for cell culture that is more physiologically relevant than traditional 2D culture.[7]

Key Research Areas:

-

Studying Cell-Matrix Interactions: HA-based hydrogels with tunable mechanical properties are used to study how the stiffness and composition of the ECM affect cell behavior, including differentiation, migration, and proliferation.

-

Controlled Drug Release: Hydrogels can be loaded with therapeutic agents and designed to release them in a sustained manner, which is valuable for both in vitro studies and in vivo therapeutic applications.

Experimental Protocols for the Study of Hyaluronic Acid Derivatives

While no specific protocols for this compound were found, the following are standard methodologies used to characterize and evaluate the biological activity of HA derivatives.

Synthesis and Characterization

The synthesis of HA derivatives typically involves the chemical modification of the carboxyl or hydroxyl groups of the repeating disaccharide units.

General Synthesis Workflow:

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical modification and determine the degree of substitution.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of new functional groups introduced during the modification.

-

Mass Spectrometry (MS): MS techniques can be used to analyze the molecular weight of HA fragments and confirm the structure of derivatives.

In Vitro Biological Assays

A variety of in vitro assays are employed to assess the biological effects of HA derivatives on cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

This is a common method to quantify apoptosis.

Experimental Protocol:

-

Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the HA derivative for a specified period (e.g., 24, 48, 72 hours).

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Workflow for Apoptosis Assay:

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol:

-

Assay Setup: Prepare a series of dilutions of the HA derivative.

-

Incubation: Incubate the derivative with the target (e.g., a specific enzyme like FHIT or cancer cells) under defined conditions.

-

Activity Measurement: Measure the activity of the target at each derivative concentration. For cells, this is often cell viability measured by an MTT or similar assay.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by Hyaluronic Acid

HA's interaction with its receptors, primarily CD44, can trigger a cascade of intracellular signaling events that are crucial in cancer progression. While the specific pathways affected by this compound are unknown, the following are well-established for HA.

HA-CD44 Signaling Pathway:

Upon binding of HA to CD44, the receptor can recruit and activate various downstream signaling molecules, leading to the activation of pro-survival and pro-proliferative pathways.

Conclusion and Future Directions

While the specific biological activities and applications of 8-Bromo-hyaluronic acid remain to be elucidated in the public scientific literature, the extensive research on other hyaluronic acid derivatives provides a strong framework for its potential investigation. Future research would need to focus on:

-

Developing and publishing a robust synthesis protocol for this compound.

-

Thoroughly characterizing its physicochemical properties.

-

Conducting in vitro studies to validate its purported activity as an FHIT inhibitor and to determine its effects on various cancer cell lines.

-

Performing in vivo studies to assess its antitumor efficacy and safety profile.

-

Elucidating the specific signaling pathways it modulates.

Until such data becomes available, a detailed and specific technical guide on the basic research applications of this compound cannot be provided. The scientific community awaits further research to uncover the potential of this and other novel hyaluronic acid derivatives.

References

- 1. Molecular size-dependent specificity of hyaluronan on functional properties, morphology and matrix composition of mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyaluronic Acid as a Modern Approach in Anticancer Therapy-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Who holds the patent for Hyaluronic Acid? [synapse.patsnap.com]

- 4. WO2013030348A1 - Oral formulations containing hyaluronic acid for sustained drug release - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and study of branched hyaluronic acid with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action for hyaluronic acid treatment in the osteoarthritic knee: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP1781305A2 - Compositions and methods using hyaluronic acid and hyaluronidase inhibitors - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

Unlocking a Dormant Guardian: The Therapeutic Potential of Modulating FHIT Activity

For Immediate Release

Philadelphia, PA – December 17, 2025 – The Fragile Histidine Triad (FHIT) gene, a tumor suppressor frequently silenced in a multitude of cancers, is a focal point of intensive research for novel therapeutic strategies. This technical guide explores the multifaceted potential of modulating FHIT activity, primarily through gene restoration and the strategic use of inhibitors to dissect its complex role in cellular signaling. The core of FHIT's therapeutic promise lies in its ability to induce apoptosis and suppress tumorigenicity, offering a pathway to reawaken a dormant guardian against cancer.

The Dichotomy of FHIT-Targeted Therapies: Restoration vs. Inhibition

The primary therapeutic avenue for cancers with FHIT loss is not inhibition, but rather the restoration of its function.[1][2][3] Loss of FHIT expression is an early and frequent event in the development of many human cancers, including those of the lung, breast, kidney, and esophagus.[1][4][5] Re-introduction of the FHIT gene has been shown to suppress tumor growth in preclinical models, primarily by inducing programmed cell death, or apoptosis.[2][3][4]

Conversely, the development of small-molecule inhibitors of FHIT's enzymatic (Ap3A hydrolase) activity serves a different, yet crucial, purpose.[2][4] These inhibitors are powerful research tools that help to decouple the enzymatic function of the Fhit protein from its tumor-suppressive signaling, which is believed to be mediated by the Fhit-Ap3A complex itself.[2][4][6] This distinction is critical for a comprehensive understanding of FHIT's therapeutic potential.

Quantitative Insights into FHIT Modulation

The effects of FHIT restoration and inhibition have been quantified in numerous studies. The following tables summarize key data on the impact of these interventions on cancer cells.

| Cell Line | Treatment | Apoptosis Rate (%) | Tumor Growth Inhibition (%) | Citation |

| H460 (Lung Cancer) | FHIT Transfection | 44-47% (vs. 15% in control) | Not Applicable | [7] |

| Jurkat (ALL) | Ad5/F35-FHIT | Massive Induction | Not Applicable | [2][3] |

| MV4;11 (ALL) | Ad5/F35-FHIT | Massive Induction | Not Applicable | [2][3] |

| A549 (Lung Cancer) | AdFHIT + Paclitaxel | Synergistic Increase | Significant (in vivo) | [8][9] |

| Colo38 (Melanoma) | AdFHIT | Increased | Significant (in vivo) | [10] |

Table 1: Effects of FHIT Restoration on Cancer Cells. This table highlights the significant increase in apoptosis and inhibition of tumor growth upon re-expression of FHIT in various cancer cell lines.

| Compound | Target | IC50 (nM) | Inhibition (%) | Citation |

| Quinolone Derivatives | FHIT Hydrolase Activity | 49 ± 7 (for compound 15) | >90% | [2][4] |

| Suramin | FHIT Hydrolase Activity | Micromolar range | Not specified | [2] |

| Cu(II) | FHIT Hydrolase Activity | 0.4 µM (IC50) | Not specified | [11] |

| Ni(II) | FHIT Hydrolase Activity | 3.5 µM (IC50) | Not specified | [11] |

| Zn(II) | FHIT Hydrolase Activity | 7.0 µM (IC50) | Not specified | [11] |

Table 2: Small-Molecule Inhibitors of FHIT's Enzymatic Activity. This table presents the inhibitory concentrations of various compounds against the hydrolase activity of the Fhit protein. These inhibitors are primarily used as research tools.

Key Signaling Pathways and Their Therapeutic Implications

FHIT exerts its tumor-suppressive functions through several interconnected signaling pathways. Understanding these pathways is paramount for developing effective therapeutic strategies.

The FHIT-Fdxr-ROS Apoptotic Pathway

One of the primary mechanisms by which FHIT induces apoptosis is through its interaction with ferredoxin reductase (Fdxr) in the mitochondria.[1][7][12][13][14] This interaction leads to an increase in reactive oxygen species (ROS), which in turn triggers the caspase cascade and culminates in apoptosis.[1][7][12][13]

FHIT and Chemosensitization: The Annexin A4 Connection

Recent studies have unveiled a novel role for FHIT in sensitizing cancer cells to chemotherapeutic agents like paclitaxel.[8][9][15][16][17] Fhit physically interacts with Annexin A4 (ANXA4), a protein implicated in chemoresistance.[9][16] This interaction prevents the translocation of ANXA4 to the plasma membrane, thereby restoring the cancer cells' sensitivity to paclitaxel.[8][9][15][16][17] A Fhit-mimetic peptide has been shown to replicate this effect, suggesting a potential therapeutic avenue for overcoming chemoresistance.[9][16]

Experimental Protocols for Studying FHIT

Reproducible and well-documented experimental methodologies are the bedrock of scientific advancement. Below are detailed protocols for key experiments in FHIT research.

Adenovirus-Mediated FHIT Gene Transfer

This protocol describes the re-introduction of the FHIT gene into FHIT-negative cancer cells using a recombinant adenovirus.

-

Vector Production: Recombinant adenoviruses carrying the human FHIT cDNA (Ad-FHIT) and a control vector (e.g., Ad-GFP) are generated and amplified in a suitable packaging cell line (e.g., HEK293).[10]

-

Cell Culture: Target cancer cells (e.g., A549, H460) are cultured to 70-80% confluency in appropriate media.

-

Transduction: Cells are infected with Ad-FHIT or the control vector at a predetermined multiplicity of infection (MOI).

-

Incubation: Infected cells are incubated for 24-72 hours to allow for transgene expression.

-

Analysis: Post-transduction, cells are harvested for downstream analyses, such as Western blotting to confirm Fhit protein expression, or functional assays like apoptosis and proliferation assays.[10]

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.[18][19][20][21]

-

Sample Preparation: Cells, either from culture or tissue sections, are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.[18][21]

-

Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP). TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[18][19]

-

Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized by fluorescence microscopy.[18] If a hapten-labeled dUTP (like BrdUTP) is used, a secondary detection step with a fluorescently labeled anti-hapten antibody is required.

-

Counterstaining and Imaging: The cell nuclei are counterstained with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells. The samples are then imaged using a fluorescence microscope to quantify the percentage of TUNEL-positive (apoptotic) cells.[18]

Immunohistochemistry for Fhit Protein Detection

Immunohistochemistry (IHC) is used to visualize the expression and localization of the Fhit protein in tissue samples.[5][22][23][24][25]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites.[22]

-

Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).[22]

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the Fhit protein.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-horseradish peroxidase (HRP) complex.[22]

-

Visualization: The signal is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[22]

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei and then mounted for microscopic examination.

Future Directions and Conclusion

The therapeutic landscape for FHIT-deficient cancers is evolving. While gene therapy approaches have shown significant preclinical promise, challenges in delivery and targeting remain.[26] The development of Fhit-mimetic peptides that can restore chemosensitivity represents an exciting and potentially more translatable therapeutic strategy.[9][16] Furthermore, the use of small-molecule inhibitors of FHIT's enzymatic activity will continue to be invaluable for elucidating the precise mechanisms of its tumor suppressor function.[2][4]

References

- 1. Fhit Interaction with Ferredoxin Reductase Triggers Generation of Reactive Oxygen Species and Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small-Molecule Inhibitors of the Tumor Suppressor Fhit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Fhit expression in stages of breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubc9-induced inhibition of diadenosine triphosphate hydrolase activity of the putative tumor suppressor protein Fhit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fhit Delocalizes Annexin A4 from Plasma Membrane to Cytosol and Sensitizes Lung Cancer Cells to Paclitaxel | PLOS One [journals.plos.org]

- 9. A Fhit-mimetic peptide suppresses annexin A4-mediated chemoresistance to paclitaxel in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Adenovirus-Mediated Gene Expression of FHIT in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of the enzymatic activity of tumor suppressor FHIT gene product by carcinogenic transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. Fhit interaction with ferredoxin reductase triggers generation of reactive oxygen species and apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fhit–Fdxr interaction in the mitochondria: modulation of reactive oxygen species generation and apoptosis in cancer cells - 科研通 [ablesci.com]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. Fhit Delocalizes Annexin A4 from Plasma Membrane to Cytosol and Sensitizes Lung Cancer Cells to Paclitaxel | PLOS One [journals.plos.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 20. info.gbiosciences.com [info.gbiosciences.com]

- 21. antbioinc.com [antbioinc.com]

- 22. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. Immunohistochemical assessment of Fhit protein expression in advanced gastric carcinomas in correlation with Helicobacter pylori infection and survival time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Immunohistochemical characterization of FHIT expression in normal human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Cellular Interactome of 8Br-HA: A Technical Guide to Understanding its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8Br-HA, a potent inhibitor of the fragile histidine triad (FHIT) diadenosine triphosphatase, has emerged as a compound of interest in cancer research due to its anti-tumor properties.[1][2][3] This technical guide provides an in-depth exploration of the known and potential cellular protein interactions of this compound, focusing on the downstream effects of its primary target, the FHIT tumor suppressor protein. Understanding these interactions is critical for elucidating the compound's mechanism of action and for the development of novel therapeutic strategies.

This document summarizes the current knowledge of the FHIT interactome, presents available quantitative data, details relevant experimental protocols for studying these interactions, and provides visual representations of key pathways and workflows.

The Primary Target: Fragile Histidine Triad (FHIT) Protein

This compound is a potent inhibitor of the enzymatic activity of the FHIT protein.[4] FHIT is a tumor suppressor that is frequently inactivated in various human cancers.[5][6] It functions as a diadenosine triphosphate (Ap3A) hydrolase, cleaving Ap3A into adenosine monophosphate (AMP) and adenosine diphosphate (ADP).[6] The tumor-suppressive function of FHIT is believed to be linked to its ability to induce apoptosis and control the cell cycle.[7] The interaction of this compound with FHIT is the primary event that triggers a cascade of downstream cellular effects.

The Cellular Interactome of FHIT: Indirect Targets of this compound

While direct interactions of this compound with proteins other than FHIT have not been extensively documented, its potent inhibition of FHIT implicates a network of FHIT-interacting proteins as indirect targets. By modulating FHIT activity, this compound can be expected to influence the formation and function of these protein complexes.

A study utilizing chemical proteomics identified the interactome of a stable Fhit-Ap3A complex, revealing a significant interaction with the ribosome .[8] This suggests that the tumor-suppressive function of the Fhit-Ap3A complex may involve the regulation of protein translation.[8]

Other known interacting partners of FHIT include:

-

Heat Shock Proteins (Hsp60 and Hsp10): These chaperonins are involved in the mitochondrial localization of FHIT.[9]

-

Ferredoxin Reductase (Fdxr): FHIT interacts directly with Fdxr in the mitochondria, an interaction that can lead to the generation of reactive oxygen species (ROS) and induce apoptosis.[9]

-

Gα proteins: FHIT has been shown to associate with several Gα proteins, including members of the Gαq subfamily, Gαs, and Gα13, suggesting a role for FHIT in G protein-mediated signaling pathways.[5]

-

Tubulin: Both wild-type and a catalytically inactive mutant of FHIT bind to tubulin, indicating a potential role in the regulation of the cytoskeleton.[10]

-

Protoporphyrin IX: This photosensitizer binds to the active site of FHIT and inhibits its enzymatic activity.[11]

The inhibition of FHIT by this compound could therefore disrupt these interactions, leading to downstream effects on mitochondrial function, cell signaling, cytoskeletal dynamics, and protein synthesis.

Quantitative Data on this compound and FHIT Interactions

The available quantitative data primarily focuses on the inhibitory effect of this compound on FHIT and the binding affinity of FHIT for some of its interacting partners.

| Compound/Protein 1 | Interacting Protein | Method | Quantitative Value | Reference |

| This compound | FHIT | Enzyme Inhibition Assay | IC50 = 0.12 µM | [4] |

| FHIT (wild-type) | Tubulin | In vitro binding assay | Kd = 1.4 µM | [10] |

| FHIT (H96N mutant) | Tubulin | In vitro binding assay | Kd = 2.1 µM | [10] |

Experimental Protocols

To investigate the interaction of this compound with cellular proteins, a combination of biochemical and proteomic approaches is recommended. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify FHIT-Interacting Proteins

This protocol is designed to isolate FHIT and its interacting partners from cells treated with this compound to assess how the compound affects protein complex formation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FHIT antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture cells of interest to 80-90% confluency. Treat one set of cells with an effective concentration of this compound and another with a vehicle control for a specified duration.

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-FHIT antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected FHIT interactors. Alternatively, for discovery of novel interactors, the eluate can be analyzed by mass spectrometry.[12][13]

Mass Spectrometry-Based Proteomics for Global Interaction Analysis

This approach allows for an unbiased identification of proteins whose expression or interaction with a protein of interest (e.g., FHIT) is altered by this compound treatment.

Materials:

-

Cell culture reagents and this compound

-

Lysis buffer for mass spectrometry (e.g., urea-based buffer)

-

Reagents for protein reduction, alkylation, and tryptic digestion

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Proteomics data analysis software

Procedure:

-

Sample Preparation: Treat cells with this compound or vehicle control. Lyse the cells and quantify protein concentration.

-

Protein Digestion: Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

-

LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.[14][15]

-

Data Analysis: Use a proteomics software suite to identify and quantify proteins from the mass spectra. Compare the protein abundance between this compound-treated and control samples to identify differentially expressed proteins. For Co-IP-MS, identify proteins that are significantly enriched in the FHIT immunoprecipitate from treated versus untreated cells.[16][17]

FHIT Enzyme Inhibition Assay

This assay is used to quantify the inhibitory potency of this compound on the Ap3A hydrolase activity of FHIT.

Materials:

-

Recombinant human FHIT protein

-

Ap3A substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound at various concentrations

-

Method for detecting AMP and ADP (e.g., HPLC or a coupled enzyme assay)

Procedure:

-

Reaction Setup: In a microplate, prepare reactions containing assay buffer, a fixed concentration of recombinant FHIT, and varying concentrations of this compound.

-

Initiate Reaction: Add Ap3A to initiate the enzymatic reaction.

-

Incubation: Incubate at a constant temperature (e.g., 37°C) for a set period.

-

Stop Reaction: Terminate the reaction (e.g., by adding a strong acid).

-

Detection: Quantify the amount of product (AMP and ADP) formed.

-

Data Analysis: Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[18][19]

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Figure 1: Known and potential signaling interactions of the FHIT protein.

Figure 2: General experimental workflow for identifying protein interactions of this compound.

Conclusion

This compound represents a promising therapeutic candidate due to its potent inhibition of the FHIT tumor suppressor protein. While its direct interactions with other cellular proteins remain to be fully elucidated, a comprehensive understanding of the FHIT interactome provides a solid foundation for investigating the downstream molecular consequences of this compound treatment. The experimental approaches outlined in this guide offer a robust framework for researchers to further unravel the complex cellular mechanisms governed by this compound, paving the way for its potential clinical application.

References

- 1. Mass spectrometry approaches to monitor protein-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 6. Small-Molecule Inhibitors of the Tumor Suppressor Fhit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The tumor-suppressor gene FHIT is involved in the regulation of apoptosis and in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fragile gene product, Fhit, in oxidative and replicative stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tumor suppressor protein Fhit. A novel interaction with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor suppressor Fhit protein interacts with protoporphyrin IX in vitro and enhances the response of HeLa cells to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Frontiers | Proteomic analysis and functional validation reveal distinct therapeutic capabilities related to priming of mesenchymal stromal/stem cells with IFN-γ and hypoxia: potential implications for their clinical use [frontiersin.org]

- 15. Isobaric Tag-Based Protein Profiling across Eight Human Cell Lines Using High-Field Asymmetric Ion Mobility Spectrometry and Real-Time Database Searching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteomic Analysis of Invasive Breast Cancer Cells Treated with CBD Reveals Proteins Associated with the Reversal of Their Epithelial-Mesenchymal Transition Induced by IL-1β [mdpi.com]

- 17. Proteomic analysis reveals the actin cytoskeleton as cellular target for the human papillomavirus type 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro inhibition of the enzymatic activity of tumor suppressor FHIT gene product by carcinogenic transition metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Foundational Studies on 8-bromo-7-methoxychrysin (8Br-HA) and its Implications for Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-bromo-7-methoxychrysin (8Br-HA or BrMC), a synthetic derivative of the natural flavonoid chrysin, has demonstrated notable anti-cancer properties in preclinical studies. While its direct investigation in lung cancer is limited by the retraction of a key study, research in other cancer models, such as hepatocellular and ovarian cancer, provides a foundational understanding of its potential mechanisms of action. This document synthesizes the available data on this compound, offering insights into its apoptotic and anti-proliferative effects, and contextualizes these findings within the broader research on its parent compound, chrysin, in lung cancer. This guide is intended to serve as a resource for researchers exploring this compound as a potential therapeutic agent for lung cancer.

Important Note on Retracted Research: A significant publication on this compound and lung cancer stem cells has been retracted due to the inability to revalidate original image data[1][2]. The findings from this paper, while summarized herein for historical context, should be interpreted with extreme caution.

Anti-Cancer Activity of this compound in Preclinical Models

While direct, validated studies on this compound in lung cancer are scarce, research in other cancer cell lines has established its potential as an anti-neoplastic agent.

Hepatocellular Carcinoma (HCC)

In human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402), this compound has been shown to be more potent than its parent compound, chrysin, in inducing apoptosis[3]. The apoptotic activity of this compound in HCC is linked to the generation of reactive oxygen species (ROS) and the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway[3][4]. Notably, this compound showed minimal effect on normal human embryo liver L-02 cells, suggesting a degree of selectivity for cancer cells[3].

Ovarian Cancer

In both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/DDP) human ovarian cancer cells, this compound has been found to induce apoptosis[5]. The underlying mechanism involves the regulation of the Akt/FOXO3a signaling pathway[5].

Other Cancers

Previous studies have also indicated that this compound inhibits proliferation and induces apoptosis in colon (HT-29) and gastric (SGC-7901) cancer cell lines, with effects stronger than that of chrysin[6].

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound.

Table 1: Apoptotic Effects of this compound on Hepatocellular Carcinoma Cells

| Cell Line | Compound | Concentration (µM) | Treatment Duration (h) | Percentage of Sub-G1 (Apoptotic) Cells (Mean ± SD) | Reference |

| HepG2 | This compound | 10 | 48 | 39.0% ± 2.8% | [3] |

| Bel-7402 | This compound | 10 | 48 | 32.1% ± 2.6% | [3] |

| HepG2 | Chrysin | 40 | 48 | 16.2% ± 1.6% | [3] |

| Bel-7402 | Chrysin | 40 | 48 | 11.0% ± 1.3% | [3] |

| HepG2 | 5-Fluorouracil | 10 | 48 | 33.0% ± 2.1% | [3] |

| L-02 (Normal) | This compound | 10 | 48 | 5.4% ± 1.8% | [3] |

Table 2: Effects of this compound on ROS Generation in Hepatocellular Carcinoma Cells

| Cell Line | Compound | Concentration (µM) | Time Point (h) | Mean Fluorescence Intensity of DCHF-DA (ROS Indicator) (Mean ± SD) | Reference |

| HepG2 | This compound | 10 | 0 | 7.2 ± 1.12 | [3] |

| HepG2 | This compound | 10 | 3 | 79.8 ± 3.9 | [3] |

| HepG2 | This compound | 10 | 6 | 89.7 ± 4.7 | [3] |

Signaling Pathways Implicated in this compound's Anti-Cancer Activity

ROS/JNK Pathway in Hepatocellular Carcinoma

In HCC cells, this compound induces apoptosis through a mechanism involving the generation of ROS, which leads to the sustained activation of the JNK signaling pathway. This activation is characterized by the phosphorylation of JNK and its downstream target, c-Jun[3][4].

Akt/FOXO3a Pathway in Ovarian Cancer

In ovarian cancer cells, this compound has been shown to induce apoptosis by modulating the Akt/FOXO3a signaling pathway. This involves the regulation of the phosphorylation status of FOXO3a and the expression of the pro-apoptotic protein Bim[5].

Proposed (Retracted) NF-κB/FoxM1 Pathway in Lung Cancer Stem Cells

Disclaimer: The following pathway is based on a retracted study and should be viewed with caution. The study suggested that in an inflammatory microenvironment, pro-inflammatory cytokines (TGF-β and TNF-α) promote lung cancer stemness through the activation of NF-κB and FoxM1. This compound was proposed to inhibit this process by targeting both NF-κB and FoxM1[7][8].

Context from Chrysin, the Parent Compound, in Lung Cancer

Research on chrysin provides valuable context for the potential mechanisms of its derivative, this compound, in lung cancer. Chrysin has been shown to inhibit lung cancer cell growth and induce apoptosis through several pathways[9][10]:

-

AMPK Activation: Chrysin may activate the AMP-activated protein kinase (AMPK) pathway, which in turn can inhibit the mTOR pathway, leading to reduced cell proliferation and apoptosis[9].

-

p38 MAPK Activation: It can also activate the p38 MAPK pathway, contributing to the inhibition of tumor growth[9].

-

Caspase Activation: Chrysin induces apoptosis through the intrinsic mitochondrial pathway, leading to the activation of caspase-9 and caspase-3[9][11].

-

Sensitization to TRAIL: Chrysin can sensitize lung cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis[11].

-

PI3K/Akt/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a target of chrysin's inhibitory effects[10][12].

Experimental Protocols

The following are summaries of key experimental methodologies used in the foundational studies of this compound.

Cell Culture and Treatments

-

Cell Lines: Human hepatocellular carcinoma (HepG2, Bel-7402), human embryo liver (L-02), and human ovarian cancer (A2780, A2780/DDP) cell lines were used[4][5].

-

Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2[4][5].

-

This compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired concentrations for treating the cells[4][5].

Apoptosis Assays

-

Flow Cytometry: Apoptosis was quantified by staining cells with propidium iodide (PI) followed by flow cytometric analysis. The percentage of cells in the sub-G1 phase was considered indicative of apoptosis[3].

-

Caspase-3 Activity Assay: Caspase-3 activity was measured using colorimetric assay kits, which detect the cleavage of a specific substrate by active caspase-3[3].

-

DNA Ladder Assay: The characteristic fragmentation of DNA during apoptosis was visualized by extracting genomic DNA, running it on an agarose gel, and staining with ethidium bromide[3].

Western Blot Analysis

-

Protein Extraction: Cells were lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-c-Jun, c-Jun, Akt, p-Akt, FOXO3a, Bim), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[4][5].

Reactive Oxygen Species (ROS) Detection

-

DCFH-DA Staining: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Cells were incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of ROS, was measured by flow cytometry[3].

Future Directions and Conclusion

The existing, validated research on 8-bromo-7-methoxychrysin in various cancer models provides a compelling rationale for its further investigation in lung cancer. The demonstrated mechanisms of action, particularly the induction of apoptosis via the ROS/JNK and Akt/FOXO3a pathways, offer promising avenues for exploration in lung cancer cell lines and preclinical models.

Given the retraction of the primary study on this compound in lung cancer, there is a clear need for new, rigorous research to elucidate its specific effects and mechanisms in this disease. Future studies should aim to:

-

Evaluate the efficacy of this compound in a panel of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines.

-

Investigate the role of the ROS/JNK and Akt/FOXO3a pathways in this compound-induced apoptosis in lung cancer cells.

-

Explore other potential signaling pathways, drawing on the known mechanisms of the parent compound, chrysin.

-

Conduct in vivo studies using lung cancer xenograft models to assess the anti-tumor activity and safety of this compound.

References

- 1. Retraction: 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retraction: 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors [jcancer.org]

- 3. 8-Bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-bromo-7-methoxychrysin-induced apoptosis of hepatocellular carcinoma cells involves ROS and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway in cisplatin-sensitive and resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjgnet.com [wjgnet.com]

- 7. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Chrysin Sensitizes Human Lung Cancer Cells to Tumour Necrosis Factor Related Apoptosis-Inducing Ligand (TRAIL) Mediated Apoptosis | Asian Pacific Journal of Cancer Biology [waocp.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 8-Bromo-7-methoxychrysin (8Br-HA) for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-7-methoxychrysin (8Br-HA), a synthetic derivative of the naturally occurring flavonoid chrysin, has emerged as a compound of significant interest in oncological research. Exhibiting enhanced bioactivity compared to its parent compound, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, alongside detailed experimental protocols for its investigation. The document is intended to serve as a foundational resource for researchers in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Physicochemical Properties

8-Bromo-7-methoxychrysin, also known as 8-bromo-5,7-dihydroxy-2-phenyl-4H-chromen-4-one, is a halogenated and methoxylated derivative of chrysin. The introduction of a bromine atom at the C8 position and a methoxy group at the C7 position of the chrysin scaffold significantly influences its chemical and biological properties.

Chemical Structure and Properties

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄BrNO₅ | |

| Molecular Weight | 368.18 g/mol | |

| CAS Number | 2937864-01-0 | |

| Appearance | White to yellow or gray solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Proposed Synthesis

While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for the modification of flavonoids. A potential two-step synthesis from chrysin would involve:

-

Electrophilic Bromination: Introduction of a bromine atom at the C8 position of the chrysin A-ring using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

-

O-Methylation: Selective methylation of the 7-hydroxyl group. This can be achieved using a methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a mild base.

Experimental Workflow for Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound from chrysin.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis and the inhibition of cancer stem cell characteristics.

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

Studies have shown that this compound is more potent than its parent compound, chrysin, in inhibiting the proliferation of various cancer cell lines, including those of the liver, lung, and breast[2][3][4]. The mechanism of action involves the induction of apoptosis, a form of programmed cell death, which is a key target for anti-cancer therapies.

Targeting of Signaling Pathways

This compound has been shown to modulate several critical signaling pathways implicated in cancer progression:

-

β-catenin Pathway: this compound effectively downregulates the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancers and is crucial for the maintenance of cancer stem cells[3].

-

Akt Signaling Pathway: This pathway is a central regulator of cell survival and proliferation. This compound has been observed to inhibit the phosphorylation of Akt, thereby impeding downstream survival signals in cancer cells.

-

JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in cellular responses to stress and can trigger apoptosis. This compound has been shown to activate the JNK pathway, contributing to its pro-apoptotic effects.

Signaling Pathways Modulated by this compound

Caption: Overview of key signaling pathways affected by this compound.

Inhibition of Fragile Histidine Triad (FHIT) Diadenosine Triphosphatase

This compound is also an inhibitor of the fragile histidine triad (FHIT) diadenosine triphosphatase. The FHIT gene is a tumor suppressor, and its inactivation is common in many cancers. By inhibiting the enzymatic activity of the FHIT protein, this compound may disrupt cellular signaling pathways that are dependent on this enzyme, contributing to its anti-tumor effects.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the physicochemical and biological properties of this compound.

Determination of Physicochemical Properties

3.1.1. Solubility Determination (Shake-Flask Method)

-

Prepare saturated solutions of this compound in various solvents of interest (e.g., water, ethanol, DMSO).

-

Agitate the solutions at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge the solutions to pellet the undissolved solid.

-

Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.1.2. Octanol-Water Partition Coefficient (LogP) Determination

-

Prepare a solution of this compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Vigorously shake the mixture to allow for partitioning of this compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using HPLC.

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Assays

3.2.1. Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

3.2.2. Tumorsphere Formation Assay

-

Prepare a single-cell suspension of cancer cells.

-

Plate the cells at a low density in ultra-low attachment plates or flasks.

-

Culture the cells in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate for 7-14 days to allow for the formation of tumorspheres.

-

Count the number and measure the size of the tumorspheres under a microscope.

3.2.3. Western Blot Analysis

-

Treat cancer cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-Akt, Akt, p-JNK, JNK, and a loading control like β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software.

3.2.4. FHIT Inhibition Assay (Fluorimetric Method)

-

This assay utilizes a fluorogenic analog of the FHIT substrate, such as diethenoadenosine triphosphate.

-

In a microplate format, combine recombinant human FHIT protein with the fluorogenic substrate in a suitable assay buffer.

-

Add various concentrations of this compound or a control inhibitor.

-

Incubate the reaction at 37°C.

-

Measure the increase in fluorescence over time, which corresponds to the cleavage of the substrate by FHIT.

-

Calculate the percentage of inhibition of FHIT activity by this compound.

Conclusion

8-Bromo-7-methoxychrysin is a promising synthetic flavonoid with potent anti-cancer properties. Its enhanced bioactivity compared to chrysin, coupled with its ability to modulate key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of its physicochemical characteristics and detailed protocols to facilitate its study. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its pharmacological properties.

References

- 1. 8-Bromo-7-methoxyquinoline | 36023-06-0 [sigmaaldrich.com]

- 2. Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-bromo-7-methoxychrysin inhibits properties of liver cancer stem cells via downregulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors [jcancer.org]

Methodological & Application

Application Notes and Protocols for Hyaluronic Acid (HA) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic Acid (HA), a major glycosaminoglycan component of the extracellular matrix, is pivotally involved in regulating cell behavior, including proliferation, migration, and differentiation.[1] Its interaction with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM), triggers a cascade of intracellular signaling events.[1][2][3] The biological functions of HA are notably dependent on its molecular weight, with high-molecular-weight HA (HMW-HA) and low-molecular-weight HA (LMW-HA) often exhibiting distinct, sometimes opposing, effects.[2] These characteristics make HA a versatile tool in cell culture for applications ranging from 2D coatings to complex 3D hydrogel matrices for tissue engineering and drug screening.[4][5][6]

Mechanism of Action

HA exerts its biological effects primarily through its interaction with cell surface receptors, which initiates downstream signaling pathways.

-

Receptor Binding: HA binds to receptors such as CD44 and RHAMM on the cell surface.[1][3] This interaction is the first step in initiating intracellular signaling. The affinity of this binding can be influenced by the molecular weight of the HA.[7]

-

Signal Transduction: Upon binding, HA can activate several signaling cascades that are crucial for tumor progression and inflammation.[2] These pathways include:

-

PI3K/Akt Pathway: This pathway is involved in cell survival and motility.[8][9]

-

RhoGTPase Signaling (RhoA, Rac1, Cdc42): These proteins are key regulators of the cytoskeleton, influencing cell shape, adhesion, and migration.[8]

-

MAPK/ERK Pathway: Activation of this pathway is also associated with HA-CD44 interaction and promotes tumorigenic activities.[9]

-

The molecular weight of HA is a critical factor in its signaling function. HMW-HA is generally associated with anti-inflammatory and anti-angiogenic properties, while LMW-HA is often pro-inflammatory and pro-angiogenic.[9]

Data Presentation

Table 1: Effects of Hyaluronic Acid on Gene Expression in Normal Human Dermal Fibroblasts (NHDF)

| Treatment | Time Point | Target Gene | Result |

| HA | 24 h | HAS2 | Significant Increase[10] |

| Hyaluronidase (1.5 U/ml) | 2 h | HAS2 | Significant Increase[10] |

| Hyaluronidase (1.5 U/ml) | 12 h | HAS2 | Significant Increase[10] |

| Hyaluronidase (1.5 U/ml) | 24 h | HAS2 | Significant Increase[10] |

Table 2: Pharmacological Effects of Hyaluronic Acid

| Effect | Mechanism | Reference |

| Anti-inflammatory | Reduces production of pro-inflammatory mediators (e.g., IL-1β, PGE₂, bradykinin).[11][12] | [11][12] |

| Chondroprotection | Protects cartilage and blocks the loss of proteoglycans from the cartilage matrix.[11][13] | [11][13] |

| Analgesic | Reduces nerve impulses and sensitivity associated with pain.[11] | [11] |

| Tissue Lubrication | Provides viscoelastic properties to synovial fluid, acting as a lubricant and shock absorber.[3][11] | [3][11] |

| Wound Healing | Promotes fibroblast migration and proliferation, accelerating wound closure.[10] | [10] |

Experimental Protocols

Protocol 1: 2D Cell Culture Coating with Hyaluronic Acid

This protocol describes how to coat cell culture plates with HA to study its effects on cell adhesion, migration, and proliferation in a 2D environment.

Materials:

-

High-molecular-weight Hyaluronic Acid (HMW-HA)

-

Sterile, tissue culture-treated plates (e.g., 6-well or 96-well)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium appropriate for the cell line

-

Cells of interest

Procedure:

-

Prepare HA Solution:

-

Dissolve HMW-HA in sterile PBS to a final concentration of 0.1-1.0 mg/mL. The optimal concentration should be determined empirically for each cell type and application.

-

Gently rotate the solution at 4°C overnight to ensure complete dissolution, as HMW-HA can be difficult to dissolve. Avoid vigorous vortexing, which can shear the HA molecules.

-

-

Coat Culture Plates:

-

Add a sufficient volume of the HA solution to cover the entire surface of the wells (e.g., 1 mL for a 6-well plate, 100 µL for a 96-well plate).

-

Incubate the plates at 37°C for 1-2 hours or at 4°C overnight in a sterile environment.

-

-

Wash Plates:

-

Aspirate the HA solution from the wells.

-

Gently wash the wells twice with sterile PBS to remove any unbound HA.

-

-

Cell Seeding:

-

Aspirate the final PBS wash.

-

Immediately add the cell suspension in the appropriate culture medium to the HA-coated wells.

-

-

Incubation and Analysis:

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Analyze the cells at desired time points for adhesion, proliferation (e.g., using an MTT or BrdU assay), or migration (e.g., using a scratch wound assay).

-

Protocol 2: 3D Cell Culture in a Hyaluronic Acid-Based Hydrogel

This protocol provides a general framework for encapsulating cells in an HA-based hydrogel for 3D culture studies. This example uses a thiol-modified HA and a crosslinker.

Materials:

-

Thiol-modified Hyaluronic Acid (HA-SH)

-